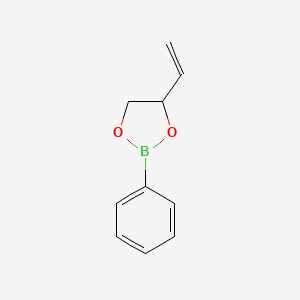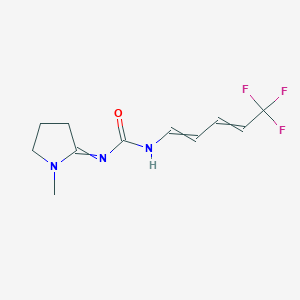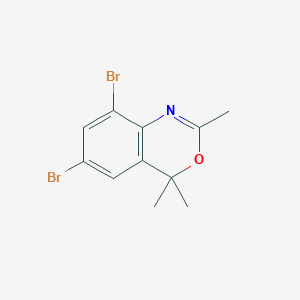![molecular formula C18H26N2O3S B14390294 4-(2-Propylpentanoyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione CAS No. 89508-15-6](/img/structure/B14390294.png)
4-(2-Propylpentanoyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Propylpentanoyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione is a complex organic compound that features a piperazine ring substituted with a propylpentanoyl group and a thiophen-2-yl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Propylpentanoyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the propylpentanoyl group and the thiophen-2-yl ethyl group. Common reagents used in these reactions include alkyl halides, thiophene derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Propylpentanoyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propylpentanoyl moiety can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(2-Propylpentanoyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Propylpentanoyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The thiophene ring and piperazine moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Propylpentanoyl)-1-[2-(thiophen-3-yl)ethyl]piperazine-2,6-dione
- 4-(2-Propylpentanoyl)-1-[2-(furan-2-yl)ethyl]piperazine-2,6-dione
- 4-(2-Propylpentanoyl)-1-[2-(pyridin-2-yl)ethyl]piperazine-2,6-dione
Uniqueness
4-(2-Propylpentanoyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione is unique due to the specific positioning of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
89508-15-6 |
|---|---|
Molecular Formula |
C18H26N2O3S |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
4-(2-propylpentanoyl)-1-(2-thiophen-2-ylethyl)piperazine-2,6-dione |
InChI |
InChI=1S/C18H26N2O3S/c1-3-6-14(7-4-2)18(23)19-12-16(21)20(17(22)13-19)10-9-15-8-5-11-24-15/h5,8,11,14H,3-4,6-7,9-10,12-13H2,1-2H3 |
InChI Key |
NLNMAPWCAXPQOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)N1CC(=O)N(C(=O)C1)CCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one](/img/structure/B14390220.png)
![Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester](/img/structure/B14390239.png)
![Benzoic acid;[diethyl(methyl)silyl]methanol](/img/structure/B14390252.png)


![4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14390263.png)

![Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol](/img/structure/B14390271.png)
![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one](/img/structure/B14390279.png)

![Decahydro-6,10-methanopyrido[1,2-a]azepine](/img/structure/B14390291.png)
![3-[4-(2,2-Diethoxyethoxy)phenyl]-1-(pyridin-4-YL)prop-2-EN-1-one](/img/structure/B14390293.png)
